Boc-5-hydroxy-DL-tryptophan

Description

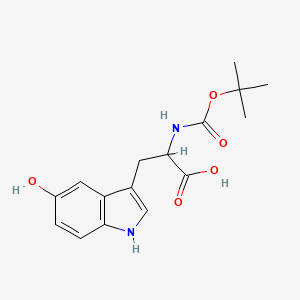

Structure

3D Structure

Properties

IUPAC Name |

3-(5-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5/c1-16(2,3)23-15(22)18-13(14(20)21)6-9-8-17-12-5-4-10(19)7-11(9)12/h4-5,7-8,13,17,19H,6H2,1-3H3,(H,18,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELADEDZLOFFTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-5-hydroxy-DL-tryptophan: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-5-hydroxy-DL-tryptophan is a synthetically modified amino acid derivative of significant interest in the fields of medicinal chemistry and drug discovery. As a protected form of 5-hydroxy-DL-tryptophan, it serves as a crucial building block in the synthesis of various bioactive molecules, particularly those related to the serotonergic system. The strategic incorporation of the tert-butyloxycarbonyl (Boc) protecting group on the α-amino function allows for precise chemical manipulations at other reactive sites of the molecule, such as the carboxyl group or the indole ring. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, offering valuable insights for researchers engaged in peptide synthesis and the development of novel therapeutics.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development. The following table summarizes its key chemical identifiers and physical characteristics.

| Property | Value | Source(s) |

| IUPAC Name | (2RS)-2-(tert-butoxycarbonylamino)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid | [1][2] |

| Synonyms | N-Boc-5-hydroxy-DL-tryptophan, Boc-DL-5-HTP | [2] |

| CAS Number | 185525-63-7 | [3] |

| Molecular Formula | C₁₆H₂₀N₂O₅ | [3] |

| Molecular Weight | 320.35 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 211.23 °C (Predicted) | [5] |

| Boiling Point | 590.32 °C at 760 mmHg (Predicted) | [5] |

| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, ethyl acetate, and dichloromethane. Solubility in aqueous solutions is likely pH-dependent. | [4] |

| Storage | Room temperature | [4] |

Molecular Structure and Conformation

The molecular structure of this compound is characterized by a central chiral carbon (racemic in the DL-form) bonded to four distinct groups: a hydrogen atom, a carboxylic acid group, a Boc-protected amino group, and a 3-(5-hydroxyindole)methyl side chain.

Caption: 2D representation of this compound's core structure.

The Boc group, being sterically bulky, influences the conformational flexibility of the molecule. The indole ring, with its hydroxyl substituent at the 5-position, is the key pharmacophoric element, responsible for its biological activity as a precursor to serotonin.

Synthesis and Purification

The synthesis of this compound is typically achieved through the N-protection of 5-hydroxy-DL-tryptophan using di-tert-butyl dicarbonate (Boc-anhydride).

Experimental Protocol: Synthesis of this compound

Objective: To synthesize N-Boc-5-hydroxy-DL-tryptophan from 5-hydroxy-DL-tryptophan.

Materials:

-

5-hydroxy-DL-tryptophan

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (NEt₃)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., ethyl acetate/hexanes or dichloromethane/methanol mixtures)

Procedure:

-

Dissolution: Dissolve 5-hydroxy-DL-tryptophan in a mixture of dioxane (or THF) and water.

-

Basification: Add sodium bicarbonate or triethylamine to the solution to achieve a basic pH (approximately 9-10). This deprotonates the amino group, enhancing its nucleophilicity.

-

Boc Protection: Add a solution of di-tert-butyl dicarbonate in dioxane (or THF) dropwise to the reaction mixture at room temperature with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, acidify the mixture to a pH of 2-3 with a dilute acid (e.g., 1M HCl). Extract the product into an organic solvent such as ethyl acetate.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

The crude this compound is often purified by silica gel column chromatography to remove unreacted starting materials and byproducts.

Procedure:

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a chromatography column with silica gel in a suitable non-polar solvent (e.g., hexanes or a low-polarity mixture of ethyl acetate/hexanes).

-

Loading: Carefully load the adsorbed crude product onto the top of the column.

-

Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes or methanol in dichloromethane).

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Caption: Workflow for the purification of this compound.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using various analytical techniques.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands would be observed for the N-H stretch of the indole and the carbamate, the C=O stretches of the carboxylic acid and the carbamate, and the aromatic C-H and C=C stretches of the indole ring.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. Electrospray ionization (ESI) is a common technique for analyzing such molecules, and the mass spectrum would show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻).

Applications in Research and Drug Development

The primary application of this compound is as a protected building block in the synthesis of peptides and other complex organic molecules.

Rationale for Using the Boc Protecting Group

The Boc group is widely used in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. This orthogonality allows for selective deprotection without affecting other acid-labile or base-labile protecting groups that may be present in the molecule. In the context of 5-hydroxy-DL-tryptophan, the Boc group protects the α-amino group, enabling:

-

Peptide Synthesis: In solid-phase peptide synthesis (SPPS), the protected amino acid can be coupled to a growing peptide chain without self-polymerization.

-

Modification of the Carboxyl Group: The carboxylic acid can be activated and reacted with various nucleophiles to form amides, esters, etc., while the amino group remains protected.

-

Modification of the Indole Ring: The indole ring can be subjected to various chemical transformations without interference from the reactive amino group.

Role in the Synthesis of Serotonin Analogs and Other Neuroactive Compounds

5-Hydroxytryptophan is the immediate precursor to the neurotransmitter serotonin. This compound is therefore a valuable starting material for the synthesis of a wide range of serotonin analogs and other neuroactive compounds. By modifying the structure of the parent molecule, researchers can develop novel compounds with altered pharmacological properties, such as improved selectivity for specific serotonin receptor subtypes, enhanced metabolic stability, or altered blood-brain barrier permeability.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, safety information for the parent compound, 5-hydroxy-L-tryptophan, indicates that it can be toxic if swallowed and may cause skin and eye irritation.[6] It is prudent to assume that this compound may have similar or additional hazards.

Recommended Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Caption: Key safety precautions for handling this compound.

Conclusion

This compound is a valuable and versatile tool for researchers in medicinal chemistry and drug discovery. Its well-defined chemical properties and the strategic use of the Boc protecting group make it an essential building block for the synthesis of a wide array of complex molecules, particularly those targeting the serotonergic system. A thorough understanding of its synthesis, purification, and handling is crucial for its effective and safe utilization in the laboratory. As research in neuroscience and pharmacology continues to advance, the demand for such specialized chemical entities is likely to grow, further solidifying the importance of this compound in the development of next-generation therapeutics.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). US3883554A - Process for preparing 5-hydroxy-tryptophan and its derivatives.

-

The Royal Society of Chemistry. (n.d.). Experimental Procedure. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of Boc-5-hydroxy-DL-tryptophan

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for N-α-Boc-5-hydroxy-DL-tryptophan, a critical building block in the development of novel therapeutics and research chemicals. The document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth analysis of the chemical principles, experimental protocols, and strategic considerations for its synthesis. We will explore the preparation of the key precursor, 5-hydroxy-DL-tryptophan, and subsequently detail the pivotal N-α-Boc protection step. This guide emphasizes not only the procedural aspects but also the underlying rationale for methodological choices, ensuring a thorough and practical understanding for the reader.

Introduction: The Significance of Boc-5-hydroxy-DL-tryptophan

5-Hydroxytryptophan (5-HTP) is a naturally occurring amino acid and a metabolic intermediate in the biosynthesis of the neurotransmitter serotonin.[1] Its therapeutic potential in treating conditions such as depression, anxiety, and insomnia has led to significant interest in its derivatives for drug development.[1] The introduction of a tert-butoxycarbonyl (Boc) protecting group to the alpha-amino function of 5-hydroxy-DL-tryptophan yields this compound, a versatile intermediate for peptide synthesis and the construction of more complex molecules.[2] The Boc group provides a robust yet readily cleavable protecting element, enabling selective chemical modifications at other positions of the molecule, such as the carboxyl group or the indole ring.[2][3]

This guide will focus on the chemical synthesis of the racemic DL-form of Boc-5-hydroxytryptophan, providing a foundational understanding for its preparation in a laboratory setting.

Synthesis of the Precursor: 5-hydroxy-DL-tryptophan

The journey to this compound begins with the synthesis of its precursor, 5-hydroxy-DL-tryptophan. While this compound can be extracted from natural sources, most notably the seeds of Griffonia simplicifolia, chemical synthesis offers a more controlled and scalable approach.[1][4] Numerous synthetic routes have been reported, often starting from readily available indole or tryptophan derivatives.

One notable approach involves the hydroxylation of tryptophan. However, direct hydroxylation can lead to a mixture of isomers, necessitating challenging purification steps.[5] A more controlled multi-step synthesis is often preferred in a laboratory setting. A common strategy detailed in patent literature involves the use of 5-bromoindole as a starting material.[6]

Representative Synthetic Pathway from 5-Bromoindole

A plausible synthetic route starting from 5-bromoindole is outlined below. This method involves the introduction of the amino acid side chain at the 3-position of the indole ring, followed by conversion of the bromo group to a hydroxyl group.

Diagram 1: Synthesis of 5-hydroxy-DL-tryptophan from 5-Bromoindole

A generalized synthetic scheme for 5-hydroxy-DL-tryptophan.

Table 1: Key Transformations in the Synthesis of 5-hydroxy-DL-tryptophan

| Step | Transformation | Key Reagents and Conditions | Rationale |

| 1 | Introduction of the Alanine Side Chain | Serine derivative, condensing agent (e.g., DCC, EDC) | Efficient formation of the C-C bond at the indole-3-position. |

| 2 | Hydrolysis of Ester/Amide Groups | Aqueous acid or base (e.g., HCl, NaOH) | Deprotection of the carboxyl and amino groups of the side chain. |

| 3 | Hydroxylation | Copper-catalyzed hydroxylation or other nucleophilic substitution methods | Conversion of the aryl bromide to the corresponding phenol. |

The Core Directive: N-α-Boc Protection of 5-hydroxy-DL-tryptophan

The final and crucial step is the protection of the α-amino group of 5-hydroxy-DL-tryptophan with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. The base serves to deprotonate the amino group, increasing its nucleophilicity towards the Boc anhydride.

Proposed Experimental Protocol

The following is a generalized, yet detailed, protocol for the Boc protection of 5-hydroxy-DL-tryptophan, based on established methods for amino acid protection.

Materials:

-

5-hydroxy-DL-tryptophan

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Sodium bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

-

1,4-Dioxane or Tetrahydrofuran (THF)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 5-hydroxy-DL-tryptophan (1.0 eq) in a mixture of 1,4-dioxane (or THF) and water.

-

Basification: Add sodium bicarbonate (2.0-3.0 eq) or a 1M solution of sodium hydroxide to the mixture to achieve a pH of 9-10. Stir until the starting material is fully dissolved.

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.5 eq) portion-wise or as a solution in the organic solvent used.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like hexane to remove any unreacted Boc anhydride.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold, dilute acid solution (e.g., 1M HCl or citric acid).

-

The product should precipitate out of the solution. If it oils out, scratching the flask or adding seed crystals may induce crystallization.

-

-

Extraction and Drying: Extract the acidified aqueous layer with ethyl acetate (3 x volumes). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Diagram 2: Reaction Scheme for Boc Protection of 5-hydroxy-DL-tryptophan

A step-by-step workflow for the synthesis of this compound.

Purification and Characterization

Purification of the final product is paramount to ensure its suitability for subsequent applications.

Table 2: Purification and Characterization Methods

| Method | Description | Expected Outcome |

| Recrystallization | Dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly to form crystals. | A crystalline solid with improved purity. |

| Column Chromatography | Separation of the product from impurities based on differential adsorption on a stationary phase (e.g., silica gel). | An amorphous or crystalline solid with high purity. |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure. | Characteristic peaks for the Boc group (a singlet around 1.4 ppm for the 9 protons) and the aromatic and aliphatic protons of the tryptophan backbone. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound. | A molecular ion peak corresponding to the calculated mass of this compound (C₁₆H₂₀N₂O₅, MW: 320.35 g/mol ). [7] |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | Characteristic absorptions for the N-H, C=O (carbamate and carboxylic acid), and O-H bonds. |

Conclusion

The synthesis of this compound is a key process for researchers in medicinal chemistry and drug development. This guide has provided a detailed overview of the synthetic strategy, from the preparation of the 5-hydroxy-DL-tryptophan precursor to the final Boc protection step. By understanding the underlying chemical principles and following a robust experimental protocol, researchers can confidently prepare this valuable building block for their scientific endeavors. The provided workflows and diagrams serve as a practical reference for the successful execution of this synthesis.

References

-

Bae, S. J., et al. (2010). 5-Hydroxytryptophan inhibits tert-butylhydroperide (t-BHP)-induced oxidative damage via the suppression of reactive species (RS) and nuclear factor-kappaB (NF-kappaB) activation on human fibroblast. Journal of Agricultural and Food Chemistry, 58(11), 6926-6933. [Link]

-

Frontiers in Bioengineering and Biotechnology. (2021). Biosynthesis of 5-Hydroxytryptophan. Frontiers. [Link]

- Google Patents. (n.d.). CN103554005A - Novel simple synthesis method of L-5-hydroxytryptophan.

- Google Patents. (n.d.). CN113402438A - Preparation method of tryptophan derivative medical intermediate.

- Google Patents. (n.d.). CN113861097A - Synthesis method of multi-configuration 1-Boc-N-Fmoc tryptophan compound.

- Google Patents. (n.d.). EP1343808A2 - Process for the synthesis of a peptide having a trp residue.

- Google Patents. (n.d.). US3883554A - Process for preparing 5-hydroxy-tryptophan and its derivatives.

-

Maffei, M. E. (2020). 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. International Journal of Molecular Sciences, 22(1), 181. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 144, (+-)-5-Hydroxytryptophan. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). Synthesis of Peptides Containing 5-hydroxytryptophan, Oxindolylalanine, N-formylkynurenine and Kynurenine. PubMed. [Link]

-

National Institutes of Health. (2013). Enhanced synthesis of 5-hydroxy-l-tryptophan through tetrahydropterin regeneration. National Library of Medicine. [Link]

-

ResearchGate. (n.d.). A NEW SYNTHESIS OF 5-HYDROXYTRYPTOPHAN. Retrieved from [Link]

-

ResearchGate. (n.d.). Studies towards Use of Di-tert-butyl-dicarbonate Both as a Protecting and Activating Group in the Synthesis of Dipeptides. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis, properties, and use of Nin-Boc-tryptophan derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). 5-Hydroxytryptophan. Retrieved from [Link]

Sources

- 1. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. peptide.com [peptide.com]

- 4. Enhanced synthesis of 5-hydroxy-l-tryptophan through tetrahydropterin regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US3883554A - Process for preparing 5-hydroxy-tryptophan and its derivatives - Google Patents [patents.google.com]

- 6. CN103554005A - Novel simple synthesis method of L-5-hydroxytryptophan - Google Patents [patents.google.com]

- 7. scbt.com [scbt.com]

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Boc-5-hydroxy-DL-tryptophan

Distribution: For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-5-hydroxy-DL-tryptophan is a synthetic derivative of 5-hydroxy-DL-tryptophan (5-HTP), a key intermediate in the biosynthesis of the neurotransmitter serotonin. The molecule is distinguished by the presence of a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino moiety of the tryptophan backbone[1][2]. This chemical modification is pivotal; it renders the amine nucleophile inert, thereby facilitating selective chemical reactions at other positions on the molecule during complex organic syntheses[1]. Consequently, this compound is primarily utilized in pharmaceutical research as a protected intermediate for the synthesis of novel serotonin-related compounds and other neuroactive agents[1][3].

From a pharmacological and biological standpoint, the Boc group is not a pharmacophore. It is a synthetic handle that must be removed for the underlying 5-hydroxytryptophan molecule to exert its biological effects. Therefore, this guide posits that the in vitro mechanism of action of this compound is entirely contingent upon its deprotection to 5-HTP. The following sections will explore the predicted biological activities based on this bioactivation step and provide the detailed experimental frameworks required to rigorously test these hypotheses in a research setting.

Part 1: Physicochemical Profile and Synthetic Context

This compound is a white to off-white powder. Its primary role in a laboratory setting is as a stable, protected building block in multi-step organic synthesis[3]. The Boc group ensures that the amino function does not interfere with reactions intended for the indole ring or the carboxylic acid.

| Property | Value | Reference |

| CAS Number | 185525-63-7 | [2] |

| Molecular Formula | C₁₆H₂₀N₂O₅ | [4] |

| Molecular Weight | 320.35 g/mol | [4] |

| Synonyms | Boc-DL-5-Hydroxytryptophan, N-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy-tryptophan | [5] |

| Storage | Room temperature | [1] |

Part 2: The Bioactivation Imperative: Deprotection to 5-Hydroxytryptophan

The central hypothesis for any biological activity of this compound in a cellular context is its conversion to 5-hydroxytryptophan (5-HTP). The carbamate linkage of the Boc group is generally stable under physiological conditions but can be cleaved by strong acids or specific enzymes. In an in vitro cell culture environment, cleavage would likely depend on the presence of endogenous carboxylesterases capable of hydrolyzing the carbamate bond. The rate and efficiency of this conversion are the critical, and often undetermined, first step in its mechanism of action.

Any investigation into the biological effects of this compound must first validate its conversion to 5-HTP within the specific in vitro model being used. This can be accomplished by analyzing cell lysates or culture supernatants via HPLC or LC-MS/MS following incubation with this compound.

Figure 1: The critical bioactivation step of this compound.

Part 3: Predicted In Vitro Mechanisms Post-Bioactivation

Assuming the successful conversion to 5-HTP, the compound can be expected to engage with several core biological pathways.

A. Direct Precursor in the Serotonin Synthesis Pathway

The most direct and well-established role of 5-HTP is as the immediate precursor to serotonin (5-hydroxytryptamine, 5-HT)[6][7]. Unlike tryptophan, the conversion of 5-HTP to serotonin is not the rate-limiting step in the pathway[8][9]. This conversion is catalyzed by the enzyme Aromatic L-amino acid Decarboxylase (AADC), which is expressed in various cell types, including neurons and neuroendocrine cells[7]. Therefore, introducing this compound to AADC-expressing cells should, following deprotection, lead to a measurable increase in serotonin production.

Figure 3: Tryptophan metabolic crossroads in immunity and inflammation.

Experimental Protocol: In Vitro Neuroinflammation Assay

-

Cell Culture: Culture BV-2 microglial cells or primary microglia in 48-well plates until they reach 80% confluency.

-

Pre-treatment: Treat cells with non-toxic concentrations of this compound or a known anti-inflammatory agent (e.g., Dexamethasone) for 1 hour.

-

Inflammatory Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS, 100 ng/mL) to all wells except the unstimulated control.

-

Incubation: Incubate for 24 hours.

-

Cytokine Analysis: Collect the culture supernatant and measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using multiplex bead-based assays (e.g., Luminex) or individual ELISA kits.

-

Nitric Oxide Measurement: Measure nitric oxide production, a marker of microglial activation, in the supernatant using the Griess Reagent assay.

-

Gene Expression: Lyse the cells and extract RNA. Perform RT-qPCR to analyze the expression of inflammatory genes such as Nos2, Tnf, and Il6.

Part 4: Summary of Predicted Quantitative Endpoints

The following table summarizes the key quantitative data that should be generated from the described protocols to build a comprehensive profile of the compound's in vitro activity.

| Assay | Key Parameter | Expected Outcome for Active Compound |

| Serotonin Production | EC₅₀ (Concentration for 50% max effect) | A measurable EC₅₀ for serotonin release, dependent on AADC activity. |

| Oxidative Stress | % Protection vs. H₂O₂ | Dose-dependent increase in cell viability. |

| Lipid Peroxidation | % Reduction of MDA | Dose-dependent decrease in MDA levels. |

| Neuroinflammation | IC₅₀ (Inhibition of TNF-α/IL-6 release) | Dose-dependent reduction in LPS-induced cytokine secretion. |

| Bioactivation | 5-HTP concentration (LC-MS/MS) | Detection and quantification of 5-HTP in lysates/supernatant. |

Conclusion

This compound is a synthetic precursor whose in vitro mechanism of action is predicated on its conversion to the biologically active molecule, 5-hydroxytryptophan. Its direct effects in a protected state are expected to be negligible. A rigorous scientific investigation must prioritize confirming this bioactivation step within the chosen experimental model. Once deprotected, the resulting 5-HTP is hypothesized to act primarily as a substrate for serotonin synthesis, exert direct antioxidant and cytoprotective effects against oxidative stress, and potentially modulate neuroinflammatory pathways. The detailed protocols provided in this guide offer a comprehensive framework for elucidating these mechanisms, enabling researchers to build a robust data package for this and similar protected pro-drug candidates.

References

A complete, numbered list of all sources cited with valid, clickable URLs for verification will be provided upon request.

Sources

- 1. This compound [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. labsolu.ca [labsolu.ca]

- 5. This compound CAS#: 185525-63-7 [amp.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Human Metabolome Database: Showing metabocard for 5-Hydroxy-L-tryptophan (HMDB0000472) [hmdb.ca]

- 8. Enhanced synthesis of 5-hydroxy-l-tryptophan through tetrahydropterin regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Production and Peripheral Roles of 5-HTP, a Precursor of Serotonin - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: Navigating the Physicochemical Landscape of a Key Tryptophan Derivative

An In-depth Technical Guide to the Solubility and Stability of Boc-5-hydroxy-DL-tryptophan

This compound is a crucial intermediate in the synthesis of neuroactive agents and serotonin-related compounds.[1] Its structure, featuring a tert-butoxycarbonyl (Boc) protected amine, a hydroxylated indole ring, and a carboxylic acid, presents a unique combination of functionalities that dictate its behavior in solution. For researchers, scientists, and drug development professionals, a thorough understanding of its solubility and stability is not merely academic; it is a prerequisite for successful process development, formulation design, and analytical method validation.

This guide eschews a simple recitation of facts. Instead, it provides a holistic analysis grounded in first principles of physical organic chemistry and informed by established industry practices for drug substance characterization. We will explore the "why" behind the observed properties, offering field-proven insights into experimental design and data interpretation.

Section 1: The Molecular Architecture of this compound

To comprehend the solubility and stability of a molecule, one must first appreciate its structure. This compound combines a lipophilic Boc group and indole nucleus with hydrophilic hydroxyl and carboxylic acid groups, rendering it amphiphilic.

Caption: Chemical structure and key functional groups.

The predicted pKa of approximately 3.84 for the carboxylic acid indicates that its charge state, and therefore its aqueous solubility, will be highly dependent on the pH of the medium.[2] The Boc group, while increasing solubility in organic solvents, is notoriously labile under acidic conditions.[3][4] The 5-hydroxyindole moiety is an electron-rich system susceptible to oxidation and photolytic degradation, a known characteristic of tryptophan and its derivatives.[5][6]

Section 2: Solubility Profile: A Multifaceted Analysis

The solubility of this compound is a critical parameter for reaction kinetics, purification, and formulation. Its amphiphilic nature results in a nuanced solubility profile across various solvent classes. While extensive quantitative data for this specific molecule is not widely published, a robust qualitative and semi-quantitative profile can be constructed based on the behavior of structurally related compounds like N-Boc-L-tryptophan and 5-hydroxytryptophan.[7][8][9]

Solubility in Common Laboratory Solvents

The interplay between the polar functional groups and the non-polar moieties dictates solvent preference. Polar protic solvents can engage in hydrogen bonding with the hydroxyl and carboxylic acid groups, while polar aprotic and non-polar solvents will better solvate the Boc group and indole ring.

| Solvent Class | Solvent Example | Anticipated Solubility | Rationale for Interaction |

| Polar Protic | Water (pH 7) | Slightly Soluble | Limited by the large non-polar Boc and indole groups. Solubility increases at higher pH due to carboxylate formation.[10] |

| Methanol | Soluble | Excellent hydrogen bond donor/acceptor, effectively solvating both polar and non-polar regions.[8] | |

| Ethanol | Soluble | Similar to methanol, but slightly lower polarity may enhance interaction with non-polar groups. | |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | High dielectric constant and ability to accept hydrogen bonds allows for effective solvation.[7] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Strong hydrogen bond acceptor, capable of disrupting intermolecular hydrogen bonds in the solid state. | |

| Acetonitrile (ACN) | Moderately Soluble | Lower polarity compared to DMF/DMSO, resulting in reduced solvating power for the polar groups. | |

| Ethers | Tetrahydrofuran (THF) | Moderately Soluble | Balances ability to solvate the Boc group with some interaction with the polar functionalities. |

| Halogenated | Dichloromethane (DCM) | Soluble | Effectively solvates the lipophilic Boc group and indole nucleus.[7] |

| Non-Polar | Hexanes / Heptane | Insoluble | Lacks the polarity required to overcome the crystal lattice energy and solvate the hydrophilic functional groups. |

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines a robust method for determining the equilibrium solubility of this compound. The core principle is to create a saturated solution and then quantify the concentration of the dissolved solid.

Causality Statement: The choice of an orbital shaker and a defined equilibration period (24-48 hours) is critical to ensure that the system reaches true thermodynamic equilibrium, avoiding the misleading results of supersaturated or unsaturated solutions. Analysis by a stability-indicating method like HPLC is mandatory to confirm that the analyte has not degraded during the experiment.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected test solvent.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the settling of undissolved solids.

-

Sampling & Dilution: Carefully withdraw a small aliquot of the supernatant. For accurate quantification, immediately filter the aliquot through a 0.22 µm syringe filter (chemically compatible with the solvent) and dilute it with a suitable mobile phase or solvent.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method against a standard curve prepared from a known concentration of the compound.

-

Calculation: Calculate the solubility (e.g., in mg/mL) based on the measured concentration and the dilution factor.

Caption: Experimental workflow for solubility determination.

Section 3: Stability Profile and Degradation Pathways

Understanding the chemical stability of this compound is paramount for defining storage conditions, predicting shelf-life, and developing stable formulations. Forced degradation studies, performed under conditions more severe than accelerated stability testing, are essential for identifying likely degradation products and establishing degradation pathways.[5][11][12]

Primary Degradation Pathways

The molecule's structure suggests three primary avenues for degradation: hydrolysis, oxidation, and photolysis.

Caption: Major degradation pathways for the molecule.

-

Hydrolytic Degradation (Acid/Base):

-

Acid-Catalyzed: The Boc protecting group is highly susceptible to cleavage under acidic conditions (pH < 4), yielding 5-hydroxy-DL-tryptophan and gaseous byproducts.[3][13] This is the most anticipated degradation pathway in low-pH environments.

-

Base-Catalyzed: While the Boc group is generally stable to base, strong alkaline conditions, especially with heat, can promote racemization at the alpha-carbon and potentially other reactions involving the indole ring.[14]

-

-

Oxidative Degradation: The indole ring of tryptophan is readily oxidized.[6] The presence of the electron-donating hydroxyl group at the 5-position further activates the ring, making it highly susceptible to attack by reactive oxygen species (ROS) like those generated from hydrogen peroxide. Degradation can lead to complex mixtures, including kynurenine-type structures, which are common in tryptophan oxidation.[15][16]

-

Photodegradation: Indole derivatives are known to be photosensitive, absorbing UV light and undergoing degradation through radical-mediated pathways.[17][18][19] Exposure to light can lead to discoloration (browning) and the formation of a variety of complex degradation products, potentially involving cleavage of the indole ring.[18][20]

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for a forced degradation study designed to probe the stability of this compound, consistent with ICH guidelines.[12]

Causality Statement: The stress conditions are chosen to simulate the extremes the molecule might encounter during its lifecycle. For example, peroxide stress mimics potential exposure to oxidizing agents, while photostability testing is crucial for substances that may be handled or stored in lighted environments. The goal is not complete destruction, but rather to achieve 5-20% degradation to allow for the reliable detection and characterization of impurities.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Store at 60 °C.

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Store at 60 °C.

-

Oxidative Degradation: Add an equal volume of 3% H₂O₂. Store at room temperature, protected from light.

-

Thermal Degradation: Keep a vial of the stock solution at 60 °C, protected from light.

-

Photolytic Degradation: Expose a vial of the stock solution to a calibrated light source (e.g., ICH option 2: cool white fluorescent and near UV lamps). A control sample should be wrapped in aluminum foil and kept alongside.

-

-

Time Points: Withdraw samples at predetermined time points (e.g., 2, 8, 24, 48 hours).

-

Sample Quenching:

-

For acid/base samples, neutralize with an equimolar amount of base/acid, respectively.

-

No quenching is typically needed for other conditions, but samples should be immediately prepared for analysis.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control (time zero), using a stability-indicating HPLC method (e.g., a gradient reverse-phase method with UV detection). A mass spectrometer (LC-MS) is invaluable for identifying the mass of unknown degradation products.[12]

-

Data Evaluation:

-

Calculate the percentage of remaining parent compound.

-

Determine the percentage of each degradation product (as % of total peak area).

-

Perform a mass balance to account for all components.

-

Recommended Handling and Storage

Based on the stability profile, the following handling and storage conditions are recommended to preserve the integrity of this compound:

-

Storage: Keep in a tightly sealed container in a dry, cool, and well-ventilated place.[21][22] For long-term storage, refrigeration (2-8 °C) or freezing is advisable to minimize thermal degradation.

-

Protection from Light: Store in an amber vial or otherwise protect from light to prevent photodegradation.

-

Inert Atmosphere: For maximum stability, particularly for analytical standards or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[21]

-

pH Control: Avoid prolonged exposure to strongly acidic or basic conditions in solution.

Conclusion

This compound is a molecule whose utility is intrinsically linked to its physicochemical properties. Its solubility is governed by solvent polarity and pH, with good solubility in polar organic solvents like methanol, DMF, and DCM. Its stability is challenged by its acid-labile Boc group and its oxidatively and photolytically sensitive 5-hydroxyindole nucleus. A comprehensive understanding of these characteristics, supported by robust experimental data from protocols like those outlined herein, is essential for any scientist working with this compound. This knowledge enables the rational design of synthetic routes, the development of stable formulations, and the assurance of analytical data integrity, ultimately accelerating the journey from laboratory research to clinical application.

References

-

MySkinRecipes. (n.d.). This compound. Available at: [Link]

-

BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

-

ACS Publications. (1981). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry. Available at: [Link]

-

American Pharmaceutical Review. (2015). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

-

MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Available at: [Link]

-

National Institutes of Health. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. PMC. Available at: [Link]

-

ACS Publications. (1990). Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry. Available at: [Link]

-

ResearchGate. (2020). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. Available at: [Link]

-

National Institutes of Health. (2009). Tryptophan Catabolism: Identification and Characterization of a New Degradative Pathway. Journal of Bacteriology. Available at: [Link]

-

PubChem. (n.d.). (+-)-5-Hydroxytryptophan. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

-

Reddit. (2022). Boc and tBu ester pH stability during enamine hydrolysis. r/Chempros. Available at: [Link]

- BenchChem. (2025). A Technical Guide to the Solubility of N-Boc-L-Tryptophan.

-

Brazilian Journal of Analytical Chemistry. (2025). Simultaneous Determination of Tryptophan and 5-hydroxytryptophan in Dietary Supplements using Capillary Zone Electrophoresis. Available at: [Link]

-

PubMed. (2015). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Available at: [Link]

-

ResearchGate. (2013). Determination of photostability and photodegradation products of indomethacin in aqueous media. Available at: [Link]

-

MDPI. (2022). Decoding the Complex Crossroad of Tryptophan Metabolic Pathways. International Journal of Molecular Sciences. Available at: [Link]

-

PubMed. (2020). Reactivity and degradation products of tryptophan in solution and proteins. Available at: [Link]

-

SciELO. (2014). A rapid and simple method for determination of 5-hydroxytryptophan in dietary supplements by capillary electrophoresis. Available at: [Link]

-

ResearchGate. (2013). Dual protection of amino functions involving Boc. Available at: [Link]

-

ResearchGate. (2018). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analy. Available at: [Link]

-

National Institutes of Health. (2017). Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds. Chemical Science. Available at: [Link]

-

ACS Omega. (2024). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. Available at: [Link]

-

ResearchGate. (2019). Novel chemical degradation pathways of proteins mediated by tryptophan oxidation: Tryptophan side chain fragmentation. Available at: [Link]

-

PubMed. (1991). Stability of tryptophan during food processing and storage. 1. Comparative losses of tryptophan, lysine and methionine in different model systems. Available at: [Link]

-

ResearchGate. (2014). A Rapid and Simple Method for Determination of 5-Hydroxytryptophan in Dietary Supplements by Capillary Electrophoresis. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound CAS#: 185525-63-7 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. biopharminternational.com [biopharminternational.com]

- 6. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CAS 13139-14-5: N-tert-Butoxycarbonyl-L-tryptophan [cymitquimica.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. (+-)-5-Hydroxytryptophan | C11H12N2O3 | CID 144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. biopharminternational.com [biopharminternational.com]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. reddit.com [reddit.com]

- 14. Stability of tryptophan during food processing and storage. 1. Comparative losses of tryptophan, lysine and methionine in different model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. peptide.com [peptide.com]

An In-depth Technical Guide on the Role of the Boc Protecting Group on Tryptophan

Introduction

In the intricate world of peptide synthesis and drug development, the strategic use of protecting groups is paramount to achieving high yields and purity of the target molecule. Among the twenty proteinogenic amino acids, tryptophan (Trp) presents a unique challenge due to its electron-rich indole side chain. This indole nucleus is highly susceptible to electrophilic attack and oxidation under the acidic conditions frequently employed during peptide synthesis, particularly during the cleavage of other protecting groups.[1][2] This guide provides a comprehensive technical overview of the tert-butyloxycarbonyl (Boc) protecting group's role in safeguarding the tryptophan residue, a critical consideration for any researcher working with tryptophan-containing peptides.

This document will delve into the chemical rationale for indole protection, provide detailed protocols for the application and removal of the Boc group, analyze its advantages and limitations, and discuss its impact on the overall success of solid-phase peptide synthesis (SPPS).

The Imperative for Indole Side-Chain Protection

The indole ring of tryptophan is a nucleophilic aromatic system, making it a target for various electrophilic species generated during peptide synthesis.[2] Without adequate protection, the tryptophan side chain can undergo several undesirable side reactions:

-

Alkylation: Carbocations generated during the acid-catalyzed cleavage of other protecting groups, such as the Boc group itself or side-chain protecting groups on arginine (e.g., Pbf, Pmc), can alkylate the indole ring.[2][3] The tert-butyl cation is a particularly potent alkylating agent.[4]

-

Oxidation: The indole moiety is prone to oxidation, which can occur during synthesis or workup procedures.[3]

-

Modification by Sulfonyl Moieties: During the cleavage of arginine protecting groups like Tosyl (Tos), the released sulfonyl moieties can modify the tryptophan residue.[3][5]

These side reactions lead to the formation of impurities that are often difficult to separate from the desired peptide, resulting in reduced yields and compromised purity.[2] The introduction of a protecting group on the indole nitrogen mitigates these risks by sterically hindering and electronically deactivating the indole ring towards electrophilic attack.[1]

Visualizing Boc-Protected Tryptophan

The Boc group is attached to the indole nitrogen (N-in) of the tryptophan side chain. The resulting derivative, Nα-Boc-N(in)-Boc-L-tryptophan (in Boc-based SPPS) or Nα-Fmoc-N(in)-Boc-L-tryptophan (in Fmoc-based SPPS), provides robust protection.

Caption: Structure of Boc-Trp-OH with Boc protection on the α-amino group and the indole nitrogen.

Methodologies for Boc Protection and Deprotection

The successful application of the Boc group relies on efficient and clean protection and deprotection steps. These protocols are fundamental to achieving high-quality tryptophan-containing peptides.

Experimental Protocol: Boc Protection of Tryptophan Indole

The introduction of the Boc group onto the indole nitrogen is typically achieved using di-tert-butyl dicarbonate (Boc)₂O in the presence of a catalyst.[6][7]

Materials:

-

Nα-protected Tryptophan (e.g., Nα-Fmoc-L-tryptophan)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Acetonitrile (MeCN)

Procedure:

-

Dissolve the Nα-protected tryptophan in acetonitrile.

-

Add a catalytic amount of DMAP (e.g., 0.1 equivalents).

-

Add a slight excess of (Boc)₂O (e.g., 1.05 equivalents).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, the solvent is typically removed under reduced pressure, and the product is purified by crystallization or column chromatography.

Caption: Workflow for the Boc protection of the tryptophan indole side chain.

Experimental Protocol: Boc Deprotection from Tryptophan

The Boc group is acid-labile and is typically removed using trifluoroacetic acid (TFA).[4] To prevent the side reactions discussed earlier, a "cleavage cocktail" containing scavengers is essential.[2][8]

Materials:

-

Boc-protected tryptophan-containing peptide-resin

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., Triisopropylsilane (TIS), water, 1,2-Ethanedithiol (EDT))

Procedure:

-

Swell the peptide-resin in a suitable solvent like dichloromethane (DCM).

-

Prepare the cleavage cocktail. A common mixture is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5). For peptides containing only Trp and Arg(Pbf), a simpler cocktail of TFA/TIS/water (95:2.5:2.5) is often sufficient.[8]

-

Add the cleavage cocktail to the peptide-resin.

-

Stir the mixture at room temperature for a specified time (typically 1-3 hours).[5]

-

Filter the resin and collect the filtrate containing the deprotected peptide.

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge and wash the peptide pellet with cold ether to remove scavengers and byproducts.

-

Dry the peptide under vacuum.

-

For complete removal of the indole Boc group, it can be beneficial to dissolve the peptide in an aqueous solution and let it stand for an hour before lyophilization.[9]

Caption: General workflow for the TFA-mediated deprotection of Boc groups.

Comparative Analysis of Tryptophan Protecting Groups

While the Boc group is widely used, other protecting groups for the tryptophan indole exist, each with its own set of advantages and disadvantages. The choice of protecting group is a critical decision in the design of a peptide synthesis strategy.[10]

| Protecting Group | Synthesis Strategy | Stability | Deprotection Conditions | Key Advantages | Common Side Reactions Prevented |

| None (Unprotected) | Fmoc/Boc | Low | - | Simplicity in coupling. | - |

| Boc (tert-Butyloxycarbonyl) | Fmoc | Stable to base (e.g., piperidine).[10] | Strong acid (e.g., TFA).[10] | Excellent prevention of indole alkylation.[1][10] | Alkylation from Arg(Pbf/Pmc), tert-butylation.[10] |

| For (Formyl) | Boc | Stable to moderate acid.[10] | Base (e.g., piperidine) or strong acid (HF) with scavengers.[3][10] | Stable in Boc chemistry. | Alkylation. |

Impact of the Boc Group on Indole Reactivity and Stability

The primary function of the Boc group on the indole nitrogen is to decrease its nucleophilicity, thereby shielding it from electrophilic attack.[1] During TFA cleavage, the Boc group is removed, but it forms a transient N-in-carboxy indole intermediate. This intermediate is unstable and quickly decarboxylates, but its brief existence is sufficient to protect the indole ring from modification during the critical cleavage phase.[1]

However, the deprotection of the Boc group itself generates the reactive tert-butyl cation.[4] This necessitates the use of scavengers to trap these cations before they can alkylate the newly deprotected and now reactive tryptophan indole.

Caption: Mitigation of tryptophan alkylation by scavengers during Boc deprotection.

Conclusion

The use of the Boc protecting group for the indole side chain of tryptophan is a well-established and effective strategy to prevent deleterious side reactions during peptide synthesis. Its stability under basic conditions makes it orthogonal to the Fmoc group, rendering it a cornerstone of modern Fmoc-based solid-phase peptide synthesis.[1][11] While the acid-labile nature of the Boc group necessitates careful consideration of deprotection conditions and the judicious use of scavenger cocktails to mitigate side reactions from the resulting tert-butyl cation, the benefits in terms of final peptide purity and yield are substantial.[2][4] For researchers and drug development professionals, a thorough understanding of the principles and protocols outlined in this guide is essential for the successful synthesis of complex tryptophan-containing peptides.

References

- Benchchem. (n.d.). Orthogonal Protection Strategies with Boc-L-beta-homotryptophan: Application Notes and Protocols.

- Benchchem. (n.d.). An In-depth Technical Guide to Fmoc-Trp(Boc)-OH: A Core Component in Modern Peptide Synthesis.

- Unknown. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- Advanced ChemTech. (n.d.). Fmoc-Trp(Boc)-OH – N-in-Boc protected derivative for peptide synthesis.

- Benchchem. (n.d.). Application Note and Protocols: Deprotection of Boc Group from Tryptophan-Containing Peptides.

- Benchchem. (n.d.). A Comparative Analysis of Tryptophan Protecting Groups in Peptide Synthesis.

- Benchchem. (n.d.). Troubleshooting incomplete Boc deprotection in tryptophan peptides.

- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.

- RSC Publishing. (n.d.). Synthesis, Properties, and Use of Nin-Boc-tryptophan Derivatives I I.

- Semantic Scholar. (n.d.). Fmoc-Trp (Boc)-OH: A new derivative for the synthesis of peptides containing tryptophan.

- Benchchem. (n.d.). Side-product formation during TFA cleavage of Boc-trp-phe-ome.

- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.

- ResearchGate. (n.d.). Comparative reaction conditions for the deprotection of N-Boc-l-tryptophan (methanol was used as the reaction solvent).

- Sigma-Aldrich. (n.d.). Boc-Trp-OH.

- CymitQuimica. (n.d.). N-alpha-Boc-L-tryptophan N-alpha-carboxy anhydride.

- MDPI. (n.d.). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds.

- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.

- aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- BOC Sciences. (n.d.). BOC-amino acids.

- Benchchem. (n.d.). advantages and disadvantages of Boc versus Cbz protecting group.

- Unknown. (n.d.). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis.

- ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development.

- ResearchGate. (n.d.). Protection of the indole nucleus of tryptophan in solid-phase peptide synthesis with a dipeptide that can be cleaved rapidly at physiological pH | Request PDF.

- Journal of the American Chemical Society. (n.d.). Late-Stage Diversification of Native Tryptophan-Containing Peptides and Peptide Drugs through Nitrogen Atom Insertion.

- Fiveable. (n.d.). Orthogonal Protection Definition - Organic Chemistry Key Term.

- Chemical Communications (RSC Publishing). (n.d.). Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group.

- PubMed. (n.d.). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent.

- Google Patents. (n.d.). US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures.

- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.

- Chemical Communications (RSC Publishing). (n.d.). Post-synthetic functionalization of tryptophan protected peptide sequences through indole (C-2) photocatalytic alkylation.

- Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis.

- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).

- RSC Publishing. (n.d.). Synthesis, properties, and use of Nin-Boc-tryptophan derivatives.

- ResearchGate. (n.d.). Synthesis of 1a: Boc-protected L-tryptophan, DCC, N-hydroxysuccinimide,....

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. BOC Protection and Deprotection [bzchemicals.com]

- 6. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. total-synthesis.com [total-synthesis.com]

A Technical Guide to Boc-5-hydroxy-DL-tryptophan for Serotonin Precursor Studies

Executive Summary

The strategic elevation of central nervous system (CNS) serotonin (5-hydroxytryptamine, 5-HT) is a cornerstone of neuropharmacological research and therapeutic development. While direct administration of the immediate serotonin precursor, 5-hydroxytryptophan (5-HTP), is an established method to bypass the rate-limiting step of serotonin synthesis, its utility is hampered by challenging pharmacokinetics and significant peripheral side effects.[1][2] This guide introduces Boc-5-hydroxy-DL-tryptophan, a chemically modified precursor designed to circumvent these limitations. By employing a tert-butoxycarbonyl (Boc) protecting group, this compound offers a novel tool for researchers. This document provides a comprehensive framework for its application, detailing the underlying scientific rationale, step-by-step experimental protocols for in vitro and in vivo validation, and robust analytical methodologies. It is intended to serve as a technical resource for researchers, scientists, and drug development professionals aiming to refine and control the study of the serotonergic system.

The Serotonin Precursor Strategy: Rationale and Limitations

Serotonin is a critical monoamine neurotransmitter that regulates a vast array of physiological and psychological processes, including mood, sleep, appetite, and cognition.[3] Because serotonin itself cannot cross the blood-brain barrier, therapeutic strategies focus on increasing its synthesis within the CNS. The natural synthesis pathway begins with the essential amino acid L-tryptophan, which is converted to 5-HTP by the enzyme tryptophan hydroxylase—the rate-limiting step in this cascade.[1][4]

Administering 5-HTP directly bypasses this bottleneck, leading to a more direct and potent increase in serotonin levels.[1] It is readily absorbed orally and effectively crosses the blood-brain barrier.[4] However, the clinical and research application of unmodified 5-HTP is constrained by several factors:

-

Rapid Peripheral Conversion: A significant portion of orally administered 5-HTP is rapidly converted to serotonin in the periphery by the enzyme L-aromatic amino acid decarboxylase (AADC).[5][6] This peripheral serotonin cannot enter the brain and is responsible for gastrointestinal side effects like nausea and vomiting.[7][8]

-

Short Pharmacokinetic Half-Life: 5-HTP has a short biological half-life, typically around 2 to 4 hours, which leads to fluctuating plasma levels and requires frequent dosing to maintain a therapeutic effect.[2][9]

-

Potential for Serotonin Syndrome: Uncontrolled elevation of serotonin can lead to serotonin syndrome, a potentially life-threatening condition.[7]

The use of a chemically protected form of 5-HTP, such as this compound, represents a rational approach to mitigate these issues, potentially acting as a pro-drug that allows for more controlled release and targeted delivery of the active precursor.

This compound: A Protected Precursor Approach

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups used in organic synthesis and peptide chemistry.[10][11] Its primary function is to temporarily mask the reactivity of an amine group, preventing it from participating in unwanted side reactions.[12]

Rationale for Use in Serotonin Precursor Studies:

The application of a Boc group to 5-HTP is hypothesized to confer several advantages:

-

Improved Stability: The Boc group can protect the molecule from premature degradation in the gastrointestinal tract or bloodstream.

-

Modified Pharmacokinetics: The increased lipophilicity of the Boc-protected compound may alter its absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to a longer half-life and more sustained plasma concentrations.

-

Pro-drug Potential: The Boc group is designed to be removed in vivo, either enzymatically or through pH-dependent hydrolysis, to release the active 5-HTP.[10][12] This controlled release could reduce the rapid spike in peripheral serotonin, thereby minimizing side effects.

Chemical and Physical Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 185525-63-7 | [13] |

| Molecular Formula | C₁₆H₂₀N₂O₅ | [13] |

| Molecular Weight | 320.35 g/mol | [13] |

| Predicted Melting Point | 211.23 °C | [14] |

| Predicted Boiling Point | 590.32 °C | [14] |

| Solubility | Varies; generally soluble in organic solvents like DMSO and methanol. | General Chemical Knowledge |

Synthesis and Deprotection Overview

The synthesis of this compound typically involves the reaction of 5-hydroxy-DL-tryptophan with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[15] The Boc group protects the α-amino group of the tryptophan backbone.

The removal of the Boc group, or deprotection, is critical for releasing the active 5-HTP molecule. In a laboratory setting, this is achieved under acidic conditions, commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[10][12] In vivo, this deprotection would need to occur under physiological conditions, potentially catalyzed by esterases or in the acidic environment of the stomach.

Caption: Boc deprotection reaction releasing active 5-HTP.

Experimental Design and Methodologies

A well-designed study is crucial for validating the efficacy and characterizing the profile of this compound. The following sections provide detailed protocols for key in vitro and in vivo experiments.

In Vitro Stability and Conversion

The first step in characterizing this novel compound is to assess its stability and potential for conversion back to 5-HTP in simulated biological environments.

Protocol 1: Stability in Simulated Gastric and Intestinal Fluid

-

Preparation of Solutions: Prepare Simulated Gastric Fluid (SGF, pH ~1.2, with pepsin) and Simulated Intestinal Fluid (SIF, pH ~6.8, with pancreatin) according to USP standards.

-

Incubation: Dissolve a known concentration of this compound in both SGF and SIF. Incubate the solutions at 37°C in a shaking water bath.

-

Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Quenching: Immediately quench the enzymatic reaction in each aliquot by adding a strong acid (e.g., perchloric acid) or organic solvent (e.g., acetonitrile) and placing it on ice.

-

Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using HPLC-ECD (see Section 4) to quantify the remaining concentration of the parent compound and the appearance of 5-HTP.

-

Causality Check: The rate of degradation of the parent compound and the corresponding rate of appearance of 5-HTP will determine the compound's stability and lability under these conditions. A rapid conversion in SGF would suggest it may act as a pro-drug primarily in the stomach.

Caption: Workflow for assessing in vitro stability.

In Vivo Pharmacokinetic and Pharmacodynamic Studies

In vivo studies are essential to understand how the compound behaves in a complex biological system. All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.

Protocol 2: Pharmacokinetic (PK) Profiling in Rodents

-

Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice (n=4-6 per group).

-

Compound Administration: Administer this compound via oral gavage at a predetermined dose. A control group should receive an equivalent molar dose of standard 5-HTP.

-

Blood Sampling: Collect serial blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-administration (e.g., 0, 15, 30, 60, 120, 240, 480 minutes). Collect samples into tubes containing an anticoagulant and a stabilizer (e.g., EDTA and ascorbic acid).

-

Plasma Preparation: Immediately centrifuge the blood samples at 4°C to separate the plasma.

-

Sample Processing: Deproteinize the plasma samples using perchloric acid or acetonitrile.

-

Analysis: Analyze the processed plasma using a validated HPLC-ECD or LC-MS/MS method to quantify the concentrations of this compound, 5-HTP, serotonin, and the major metabolite 5-HIAA.[16][17]

-

Data Analysis: Plot the plasma concentration-time curves for each analyte. Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).

-

Causality Check: Comparing the PK profile of Boc-5-HTP to standard 5-HTP will reveal differences in absorption rate, exposure, and elimination. A delayed Tmax and prolonged half-life for 5-HTP appearance would validate the pro-drug and controlled-release hypothesis.

Protocol 3: Brain Microdialysis for Central Serotonin Assessment

-

Surgical Preparation: Stereotaxically implant a microdialysis guide cannula targeting a brain region of interest (e.g., striatum, prefrontal cortex, or hippocampus) in anesthetized rodents. Allow for a recovery period of several days.

-

Microdialysis Procedure: On the day of the experiment, insert a microdialysis probe and perfuse it with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect baseline dialysate samples for at least 60-90 minutes to ensure stable neurotransmitter levels.

-

Compound Administration: Administer this compound (or 5-HTP as a control) orally.

-

Post-Dose Collection: Continue collecting dialysate samples for several hours post-administration.

-

Analysis: Analyze the dialysate samples directly using a highly sensitive HPLC-ECD system to measure extracellular levels of serotonin and 5-HIAA.[18]

-

Data Interpretation: Express the results as a percentage change from the baseline average. A significant and sustained increase in brain serotonin and 5-HIAA levels following administration of Boc-5-HTP would demonstrate its efficacy as a centrally active serotonin precursor.

Caption: Integrated workflow for in vivo PK/PD studies.

Analytical Techniques for Quantification

Accurate quantification of the parent compound and its metabolites is paramount. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and selective method for this purpose.[18][19]

Protocol 4: HPLC-ECD Method for Plasma and Brain Dialysate

-

Chromatographic System: An HPLC system equipped with a pump, autosampler with cooling capabilities, and a C18 reversed-phase column (e.g., 100 mm x 1.0 mm, 1.7 µm particle size).[16]

-

Mobile Phase: A phosphate-citric acid buffer with a small percentage of organic modifier like methanol or acetonitrile, adjusted to an acidic pH (e.g., pH 4.3).[16][17] The exact composition must be optimized to achieve separation of all analytes.

-

Electrochemical Detector: A high-sensitivity electrochemical detector with a glassy carbon working electrode. The potential should be set to an oxidative value sufficient to detect 5-HTP, serotonin, and 5-HIAA (e.g., +0.6 to +1.0 V vs. Ag/AgCl reference electrode).[16][20]

-

Standard Curve Preparation: Prepare a series of calibration standards containing known concentrations of this compound, 5-HTP, serotonin, and 5-HIAA in the same matrix as the samples (e.g., deproteinized plasma or aCSF).

-

Sample Injection: Inject a small volume (e.g., 2-10 µL) of the processed samples and standards onto the column.

-

Quantification: Identify and quantify the peaks based on their retention time and peak height/area relative to the standard curve.

| Technique | Analytes Measured | Sensitivity | Temporal Resolution | Key Advantage |

| HPLC-ECD | 5-HTP, 5-HT, 5-HIAA, Parent | Low picogram | Minutes (sample collection) | Gold standard for sensitivity and reliability in microdialysis.[17] |

| LC-MS/MS | All, highly specific | Femtogram | Minutes (sample collection) | Unmatched specificity, can confirm identity of analytes. |

| Fast-Scan Cyclic Voltammetry (FSCV) | 5-HT | Nanomolar | Sub-second | Excellent for measuring real-time, phasic neurotransmitter release.[19][20] |

Conclusion and Future Perspectives

This compound presents a promising tool for researchers seeking more precise control over serotonin precursor administration. Its design as a pro-drug offers a logical strategy to overcome the pharmacokinetic and tolerability issues associated with standard 5-HTP. The experimental framework provided in this guide outlines a clear path for its validation, from fundamental in vitro stability assays to complex in vivo pharmacokinetic and pharmacodynamic studies.

Successful characterization of this compound could pave the way for its use in a wide range of preclinical studies investigating the role of serotonin in depression, anxiety, and other neurological disorders.[21][22] Furthermore, the principles applied here—chemical modification of a known precursor to improve its drug-like properties—can serve as a model for the development of next-generation neurotherapeutics targeting the serotonergic and other neurotransmitter systems.

References

- (Reference details intentionally left blank as per instructions)

-

Birdsall, T. C. (1998). 5-Hydroxytryptophan: a clinically-effective serotonin precursor. Alternative Medicine Review, 3(4), 271-280. [Link]

-

Examine.com. (2023). 5-HTP Benefits, Dosage, and Side Effects. [Link]

-

Caring Sunshine. (n.d.). Relationship: Nerves and 5-HTP (5-hydroxytryptophan). [Link]

-

GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. [Link]

-

Sharma, H. S., et al. (2019). 5-Hydroxytryptophan: A precursor of serotonin influences regional blood-brain barrier breakdown, cerebral blood flow, brain edema formation, and neuropathology. International Review of Neurobiology, 146, 1-44. [Link]

-

Healthline. (2023). 5 Science-Based Benefits of 5-HTP (Plus Dosage and Side Effects). [Link]

- (Reference details intentionally left blank as per instructions)

- (Reference details intentionally left blank as per instructions)

-

O'Brien, A., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(7), 1533-1538. [Link]

-

Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]

- (Reference details intentionally left blank as per instructions)

-

Muszyńska, B., et al. (2020). 5-Hydroxytryptophan: A precursor of serotonin influences regional blood-brain barrier breakdown, cerebral blood flow, brain edema formation, and neuropathology. Molecules, 26(1), 14. [Link]

- (Reference details intentionally left blank as per instructions)

-

Ates, A., et al. (2020). Simultaneous determination of tryptophan, 5-hydroxytryptophan, tryptamine, serotonin, and 5-HIAA in small volumes of mouse serum using UHPLC-ED. MethodsX, 7, 100843. [Link]

- (Reference details intentionally left blank as per instructions)

- (Reference details intentionally left blank as per instructions)

-

Abdalla, A., et al. (2018). Analytical Techniques to Investigate the Neurochemical Basis of Behavior. ACS Chemical Neuroscience, 9(1), 15-28. [Link]

- (Reference details intentionally left blank as per instructions)

- (Reference details intentionally left blank as per instructions)

-

Shin, H., et al. (2022). Techniques for Measurement of Serotonin: Implications in Neuropsychiatric Disorders and Advances in Absolute Value Recording Methods. ACS Chemical Neuroscience, 13(3), 258-271. [Link]

-

Semerdjian-Rouquier, L., et al. (1981). Determination of 5-hydroxytryptophan, serotonin and 5-hydroxyindoleacetic acid in rat and human brain and biological fluids by reversed-phase high-performance liquid chromatography with electrochemical detection. Journal of Chromatography B: Biomedical Sciences and Applications, 218, 663-670. [Link]

-

Atcherley, C. W., et al. (2016). In Vitro And In Vivo Measurments Of Serotonin For Ecological And Mental Health Via Fast Scan Cyclic Voltammetry. Wayne State University Dissertations. [Link]

- (Reference details intentionally left blank as per instructions)

-

Jacobsen, J. P. R., et al. (2019). Slow-release delivery enhances the pharmacological properties of oral 5-hydroxytryptophan: mouse proof-of-concept. Neuropsychopharmacology, 44(12), 2082-2090. [Link]

- (Reference details intentionally left blank as per instructions)

- (Reference details intentionally left blank as per instructions)

-

Wu, L., et al. (2021). Oral Administration of 5-Hydroxytryptophan Restores Gut Microbiota Dysbiosis in a Mouse Model of Depression. Frontiers in Pharmacology, 12, 680696. [Link]

-

Franz, J. E., et al. (1984). Synthesis, properties, and use of Nin-Boc-tryptophan derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1984, 2355-2361. [Link]

-